molecular formula C11H19NO3 B1390895 Ethyl 1-oxiranylmethylisonipecotate CAS No. 187084-47-5

Ethyl 1-oxiranylmethylisonipecotate

Cat. No.: B1390895
CAS No.: 187084-47-5
M. Wt: 213.27 g/mol
InChI Key: DGFHSYNZOXSYOK-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an epoxide group and an isonipecotate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxiranylmethylisonipecotate typically involves the reaction of isonipecotic acid with epichlorohydrin in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is scaled up from laboratory methods, ensuring consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxiranylmethylisonipecotate undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-oxiranylmethylisonipecotate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-oxiranylmethylisonipecotate involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Ethyl 1-oxiranylmethylisonipecotate can be compared with other epoxide-containing compounds and isonipecotate derivatives:

    Similar Compounds: Ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate, 4-Piperidinecarboxylic acid, 1-(2-oxiranylmethyl)-, ethyl ester.

    Uniqueness: Its unique combination of an epoxide group and an isonipecotate moiety distinguishes it from other compounds, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(oxiran-2-ylmethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-14-11(13)9-3-5-12(6-4-9)7-10-8-15-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFHSYNZOXSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.1 g piperidine-4-carboxylic acid ethyl ester, 6.4 ml epichlorohydrin and 0.1 g tetrabutyl-ammonium bromide in 15 ml toluene and 15 ml concentrated sodium hydroxide solution was stirred for 4 h at room temperature and subsequently admixed with 50 ml water. The organic phase was separated, the aqueous phase was shaken three times with 20 ml methylene chloride each time, the combined organic phases were dried over sodium sulfate and the solvent was removed in a vacuum. 2.1 g (rac)-1-oxiran-2-ylmethyl-piperidine-4-carboxylic acid ethyl ester was obtained. EI-MS: m/z 213 M+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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